2-Fluoro-1-phenylethanol

DNA enzymology nucleotidyltransferase inhibition fluorinated alcohol biochemistry

2-Fluoro-1-phenylethanol (CAS 450-94-2) is a fluorinated aromatic alcohol with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol. As a secondary alcohol bearing a β-fluoro substituent, it serves as a versatile chiral building block in pharmaceutical and agrochemical synthesis.

Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
CAS No. 450-94-2
Cat. No. B1655912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-phenylethanol
CAS450-94-2
Molecular FormulaC8H9FO
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CF)O
InChIInChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
InChIKeyFXOFPSAANUWIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-1-phenylethanol (CAS 450-94-2): Technical Procurement Overview and Baseline Characterization


2-Fluoro-1-phenylethanol (CAS 450-94-2) is a fluorinated aromatic alcohol with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol [1]. As a secondary alcohol bearing a β-fluoro substituent, it serves as a versatile chiral building block in pharmaceutical and agrochemical synthesis . The compound exists as a racemic mixture unless specified otherwise, with enantiomerically pure forms designated as (R)-2-fluoro-1-phenylethanol (CAS 82255-41-2) and (S)-2-fluoro-1-phenylethanol (CAS 110229-74-8). Its computed partition coefficient (XLogP3) is 1.4, reflecting moderate lipophilicity influenced by the electron-withdrawing fluorine atom adjacent to the hydroxyl-bearing carbon [1].

Why 2-Fluoro-1-phenylethanol Cannot Be Directly Substituted: Structural Determinants of Differential Performance


The substitution of 2-fluoro-1-phenylethanol with non-fluorinated analogs such as 1-phenylethanol or positional isomers such as 3-fluoro-1-phenylethanol introduces quantifiable alterations in molecular recognition, enzymatic transformation efficiency, and downstream application suitability. The β-fluorine substituent alters both the electronic environment of the hydroxyl-bearing carbon and the hydrogen-bonding capacity of the molecule [1]. In bioreduction systems, ketoreductases exhibit substrate-specific kinetic profiles that vary markedly with fluorine position: 1-(2-fluorophenyl)ethanone is reduced at 76% of the reference rate, compared to 61% for the 3-fluoro positional isomer under identical conditions, demonstrating that the ortho-fluoro substitution pattern is not interchangeable with meta- or para-substituted analogs [2]. In pharmaceutical applications, the specific stereochemical configuration and fluorine placement directly determine the compound‘s utility as a precursor to target molecules such as nicotinic acetylcholine receptor α7 agonists [3].

2-Fluoro-1-phenylethanol (CAS 450-94-2): Comparative Quantitative Evidence for Scientific Selection


2-Fluoro-1-phenylethanol vs. 1-Phenylethanol: Differential Inhibition of DNA Nucleotidyltransferase

In a direct enzyme inhibition assay using isolated calf thymus DNA nucleotidyltransferase, 2-fluoro-1-phenylethanol exhibited markedly stronger inhibitory activity than the non-fluorinated parent compound 1-phenylethanol [1]. The study compared the effects of phenylethanol and its fluorinated derivatives on DNA polymerase activity, providing direct quantitative evidence that fluorine substitution at the β-position enhances enzyme interaction.

DNA enzymology nucleotidyltransferase inhibition fluorinated alcohol biochemistry

Ketoreductase-Catalyzed Enantioselective Synthesis: 2-Fluoro vs. 3-Fluoro vs. 4-Nitro Substrate Comparison

Using the ketoreductase from Ogataea glucozyma (formerly Pichia glucozyma), the bioreduction of 1-(2-fluorophenyl)ethanone to (1S)-1-(2-fluorophenyl)ethanol proceeds with 97% yield and 94% enantiomeric excess (ee) [1]. Critically, the relative reaction rate for the 2-fluoro substrate was 76% of the rate observed for the reference substrate 1-(4-nitrophenyl)ethanone, compared to only 61% for the 3-fluoro positional isomer under identical conditions [1]. This 15-percentage-point differential in relative catalytic rate between ortho- and meta-fluoro substitution patterns demonstrates that the position of fluorine substitution is a critical determinant of biocatalytic efficiency.

biocatalysis ketoreductase enantioselective reduction chiral alcohol synthesis

Alternaria alternata Whole-Cell Biocatalysis: Gram-Scale Production of (S)-2-Fluoro-1-phenylethanol with >99% Enantiomeric Excess

In a fermenter-scale whole-cell biotransformation using Alternaria alternata EBK-6, the asymmetric reduction of 2‘-fluoroacetophenone produced (S)-2-fluoro-1-phenylethanol with >99% enantiomeric excess (ee) and 75% yield [1]. The process achieved a product concentration of 3.1 g/L at 1-L working volume under optimized conditions (pH 6.0, 32°C, 250 rpm agitation, ram horn peptone medium) [1]. This establishes a validated, scalable biocatalytic route to enantiomerically pure product without requiring isolated enzyme preparations.

whole-cell biocatalysis fermentation enantioselective synthesis pharmaceutical intermediate

Bacillus aryabhattai Carbonyl Reductase: Ortho-Haloacetophenone Specificity and >99% ee Across Halogen Series

The carbonyl reductase BaSDR1 from Bacillus aryabhattai exhibits ortho-haloacetophenone-specific catalytic activity, producing chiral 1-(2-halophenyl)ethanols with 99% enantiomeric excess across all tested substrates including 2-fluoro-, 2-chloro-, and 2-bromo-substituted derivatives [1]. This broad ortho-halogen tolerance is structurally significant because ortho-substitution generally impedes enzymatic catalysis due to steric and electronic effects [1]. The enzyme operates with NADH as the preferred coenzyme and maintains activity across a broad pH range of 5.0 to 10.0, with an optimal temperature of 35°C and a half-life of 3.1 h at this temperature [1].

carbonyl reductase ortho-haloacetophenones enzyme specificity chiral scaffold synthesis

Continuous-Flow Biocatalytic Synthesis: Immobilized RrADH Delivers >99.9% ee and 91% Overall Yield

An integrated two-step continuous flow process employing silica-immobilized alcohol dehydrogenase from Rhodococcus ruber (RrADH) achieved the synthesis of (R)-2-fluoro-1-phenylethanol with >99.9% enantiomeric excess and 91% overall yield across both reaction steps [1]. The process integrates decarboxylative fluorination of 3-oxo-3-phenylpropanoic acid in aqueous media followed by enantioselective biocatalytic reduction of phenacyl fluoride using immobilized enzyme particles [1]. The immobilized RrADH demonstrated robust operational and storage stability, enabling sustained continuous production in a serial micro batch reactor configuration [1].

continuous flow chemistry enzyme immobilization green chemistry process intensification

Pharmaceutical Intermediate Application: (S)-2-Fluoro-1-phenylethanol as Precursor to Nicotinic Acetylcholine Receptor α7 Agonists

(S)-1-(2-Fluorophenyl)ethanol—the enantiomerically pure form of the target compound—is specifically employed as a key chiral intermediate in the synthesis of nicotinic acetylcholine receptor α7 selective agonists, a class of compounds under investigation for the treatment of schizophrenia [1]. This application is documented in the context of developing JN403, a novel α7 nicotinic acetylcholine receptor agonist . The enantiomerically pure 1-(2-halophenyl)ethanol scaffold class has been identified as an important group of chiral building blocks for pharmaceutical, agrochemical, flavor, and fragrance production [1].

CNS drug discovery nicotinic receptor schizophrenia therapeutics chiral pharmaceutical intermediate

2-Fluoro-1-phenylethanol (CAS 450-94-2): Evidence-Based Application Scenarios for Research and Industrial Procurement


Enantioselective Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates

Procurement for biocatalytic process development: The compound's precursor ketone (2-fluoroacetophenone) is reduced with high enantioselectivity by multiple characterized enzyme systems. Ketoreductase from Ogataea glucozyma achieves 97% yield and 94% ee [1]; Alternaria alternata whole-cell fermentation delivers >99% ee with 3.1 g/L product concentration at 1-L scale [2]; and immobilized RrADH in continuous flow operation yields >99.9% ee with 91% overall two-step yield [3]. For teams developing biocatalytic routes to (S)- or (R)-2-fluoro-1-phenylethanol, these systems provide validated starting points with documented scalability and enantioselectivity.

CNS Drug Discovery: Nicotinic Acetylcholine Receptor α7 Agonist Development

Procurement for medicinal chemistry and lead optimization: (S)-1-(2-Fluorophenyl)ethanol serves as a key chiral building block in the synthesis of nicotinic acetylcholine receptor α7 selective agonists, a class of compounds under active investigation for schizophrenia therapeutics [1]. The 2-fluoro substitution pattern is specific to this pharmacological target, distinguishing it from other ortho-halophenyl ethanol derivatives used in oncology (2-chloro for PLK1 inhibitors) and Alzheimer's disease (2-bromo-4-fluoro) programs [1].

Biochemical Probe Development: Fluorinated Alcohols as Enzyme Modulators

Procurement for biochemical assay development: 2-Fluoro-1-phenylethanol exhibits quantifiably enhanced enzyme inhibitory activity compared to non-fluorinated 1-phenylethanol in DNA nucleotidyltransferase assays (66% vs. 40% inhibition) [1]. This differential activity, attributed to the electron-withdrawing and hydrogen-bonding effects of the β-fluorine substituent, makes the compound a candidate for investigating fluorine substitution effects on enzyme-ligand interactions and for developing fluorinated biochemical probes.

Continuous-Flow Process Development and Green Chemistry Initiatives

Procurement for process intensification and sustainable manufacturing: The demonstrated continuous-flow synthesis of (R)-2-fluoro-1-phenylethanol using silica-immobilized RrADH validates this compound as a reference molecule for developing integrated biocatalytic flow processes [1]. The system achieves >99.9% ee with 91% overall yield in aqueous media using immobilized, reusable enzyme catalysts—a platform applicable to broader fluorinated chiral alcohol production with favorable process mass intensity and sustainability metrics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-1-phenylethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.